

Moiramide B structure elucidation and stereochemistry

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An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Moiramide B

Introduction

Moiramide B is a potent, broad-spectrum antibiotic natural product first isolated from the marine bacterium Pseudomonas fluorescens.[1][2] It belongs to the pseudopeptide pyrrolidinedione class of antibiotics and exerts its biological activity by inhibiting the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC), a crucial enzyme in bacterial fatty acid synthesis.[1][3] This mode of action makes **Moiramide B** a promising candidate for the development of new antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4]

Structurally, **Moiramide B** is a complex peptide-polyketide hybrid.[2][5] Its elucidation required a combination of advanced spectroscopic techniques, chemical degradation, and, ultimately, total asymmetric synthesis and X-ray crystallography for unambiguous stereochemical assignment. This guide provides a detailed overview of the process, methodologies, and data involved in determining the complete structure of **Moiramide B**.

Structure Elucidation

The planar structure of **Moiramide B** was determined by identifying its constituent fragments and establishing their connectivity. The molecular formula was established as C₂₅H₃₁N₃O₅ by High-Resolution Mass Spectrometry (HRMS).[6] Spectroscopic analysis, primarily Nuclear

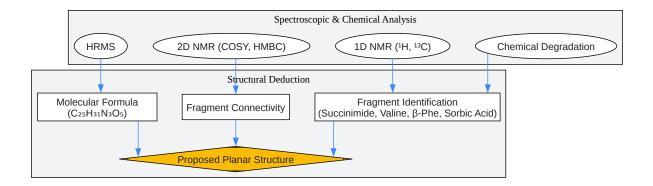


Magnetic Resonance (NMR), was instrumental in deconstructing the molecule into four characteristic subunits.[1][3]

Key Structural Fragments:

- Pyrrolidinedione Headgroup: A substituted succinimide ring.
- L-Valine-Derived β -Ketoamide: An amino acid unit linked as a β -ketoamide.
- (S)-β-Phenylalanine: A non-proteinogenic amino acid.
- Unsaturated Fatty Acid Chain: A (2E,4E)-hexa-2,4-dienamide (sorbic acid) tail.[1]

The connectivity of these fragments was pieced together using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy).



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Caption: Workflow for **Moiramide B** planar structure elucidation.

Stereochemistry Determination

Foundational & Exploratory



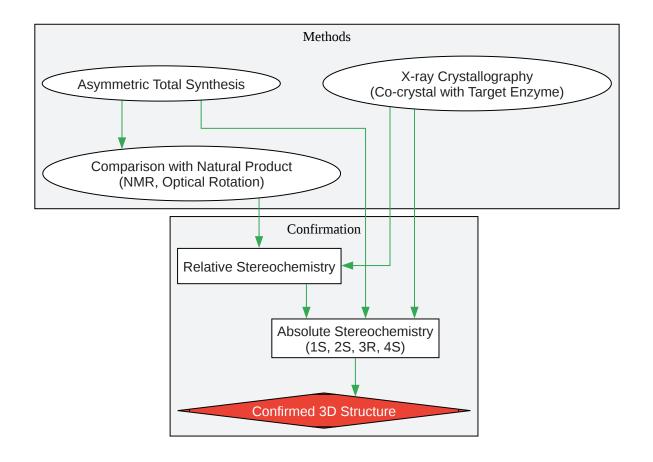


Moiramide B possesses multiple stereocenters, the precise configuration of which is critical to its biological activity.[7] The IUPAC name, (2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide, defines the absolute stereochemistry at all four chiral centers.[6] This configuration was definitively confirmed through asymmetric total synthesis and co-crystallization with its target enzyme.

- (1S)- β -Phenylalanine: The stereochemistry of the β -phenylalanine unit was established through chiral synthesis methodologies.[8][9]
- (2S)-Valine: The configuration of the valine-derived moiety corresponds to the natural Lamino acid.
- (3R, 4S)-Pyrrolidinedione: The relative and absolute stereochemistry of the substituted succinimide ring was the most challenging to determine and was ultimately confirmed by total synthesis and X-ray crystallography.[4][10]

The first asymmetric syntheses of **Moiramide B** provided unambiguous proof of the absolute configuration of each stereocenter by comparing the spectroscopic data and optical rotation of the synthetic material with the natural product.[8][9] Furthermore, the 2.6 Å resolution crystal structure of **Moiramide B** bound to carboxyltransferase from S. aureus provided definitive, tangible evidence of its three-dimensional structure and binding conformation.[3][10]





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Caption: Logic diagram for **Moiramide B** stereochemistry confirmation.

Quantitative Data NMR Spectroscopic Data

While a complete, published table of assigned ¹H and ¹³C NMR data is not readily available in a single source, the key structural fragments have characteristic chemical shifts. The data below is a representative compilation based on known values for similar structural motifs.

Table 1: Representative NMR Chemical Shifts for Moiramide B Fragments



Fragment	Atom	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Sorbic Acid Tail	C2-H (E)	~6.0-6.2	~125-130
C3-H (E)	~7.0-7.3	~140-145	
C4-H (E)	~6.1-6.3	~130-135	_
C5-H (E)	~5.8-6.0	~140-145	_
C6-H₃	~1.8-1.9	~18-20	_
(S)-β-Phenylalanine	α-CH	~5.4-5.6	~50-55
β-CH ₂	~2.8-3.0	~40-45	
Aromatic-H	~7.2-7.4	~126-130	_
(S)-Valine Moiety	α-CH	~4.5-4.7	~60-65
β-СН	~2.1-2.3	~30-35	
у-СНз	~0.9-1.1	~17-20	_
Succinimide Ring	С3-Н	~3.5-3.7	~50-55
C4-H	~2.9-3.1	~40-45	
C4-CH₃	~1.2-1.4	~15-20	

Note: Actual values may vary depending on the solvent and specific experimental conditions.

Biological Activity Data

Moiramide B exhibits potent activity against Gram-positive bacteria and moderate activity against some Gram-negative strains.[1][11]

Table 2: Minimum Inhibitory Concentration (MIC) of Moiramide B



Bacterial Strain	MIC (μg/mL)	Reference
Bacillus subtilis	0.25 - 1	[11]
Staphylococcus aureus	1 - 4	[11]
Escherichia coli	8 - 32	[1][11]
Streptococcus pneumoniae	0.5 - 2	[1]

Experimental Protocols NMR Spectroscopy

- Objective: To determine the carbon-hydrogen framework and connectivity of Moiramide B.
- Methodology:
 - A sample of purified Moiramide B (~1-5 mg) is dissolved in a deuterated solvent (e.g.,
 CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
 - ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish correlations.
 - COSY spectra are used to identify proton-proton spin systems within each fragment.
 - HSQC spectra correlate protons to their directly attached carbons.
 - HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons,
 which is crucial for connecting the individual fragments.

High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the exact mass and elemental composition of the molecule.
- Methodology:



- A dilute solution of Moiramide B is prepared in a suitable solvent (e.g., acetonitrile/water).
- The sample is introduced into an electrospray ionization (ESI) source coupled to a highresolution mass analyzer (e.g., TOF or Orbitrap).
- The instrument is calibrated using a known standard to ensure high mass accuracy (<5 ppm).
- The mass of the protonated molecule [M+H]+ is measured.
- Software is used to calculate possible elemental compositions that match the measured exact mass, confirming the molecular formula C₂₅H₃₁N₃O₅.

Asymmetric Total Synthesis (Conceptual Workflow)

- Objective: To construct the molecule with defined stereochemistry to confirm the absolute configuration of the natural product.
- Methodology: A key strategic step in several syntheses involves the stereoselective introduction of a side chain to a chiral β-ketoamide.[4]
 - Chiral Building Block Synthesis: Prepare homochiral precursors for the β-phenylalanine and the valinyl-succinimide units.[9]
 - Key Fragment Coupling: A Pd-catalyzed allylic alkylation can be used to introduce an allylic side chain onto a chiral y-amino-β-ketoamide.[4][12]
 - Side Chain Modification: The introduced allyl group is then chemically modified (e.g., via ozonolysis and oxidation) to form the succinimide ring.[4]
 - Peptide Coupling: The final fragments (the succinimide-valine unit and the acylated βphenylalanine) are joined via standard peptide coupling reactions.
 - Final Deprotection: Removal of protecting groups yields the final Moiramide B molecule.
 The synthetic product is then compared to the natural isolate.

X-ray Crystallography



- Objective: To obtain a definitive three-dimensional structure of Moiramide B in its biologically relevant state.
- Methodology:
 - The target enzyme, carboxyltransferase (CT), is expressed and purified.
 - The purified CT is incubated with an excess of Moiramide B to ensure binding.
 - The protein-ligand complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
 - Suitable crystals are harvested and cryo-cooled.
 - X-ray diffraction data is collected at a synchrotron source.
 - The resulting diffraction pattern is processed to solve the crystal structure, revealing the precise atomic coordinates of **Moiramide B** and its interactions within the enzyme's active site.[3][10]

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